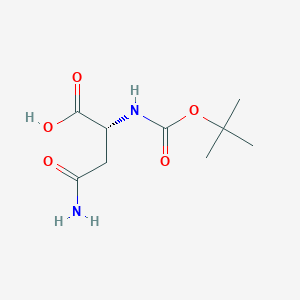

Boc-D-Asn-OH

Übersicht

Beschreibung

®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions. The BOC group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (R)-4-Amino-2-((tert-Butoxycarbonyl)amino)-4-oxobutansäure beinhaltet typischerweise den Schutz der Aminogruppe mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion kann in verschiedenen Lösungsmitteln durchgeführt werden, darunter Wasser, Tetrahydrofuran (THF) und Acetonitril (MeCN), unter verschiedenen Temperaturbedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von BOC-geschützten Aminosäuren oft großtechnische Reaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese. Der Prozess kann zusätzliche Schritte für die Reinigung und Qualitätskontrolle umfassen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln.

Substitution: Die BOC-Gruppe kann unter sauren Bedingungen selektiv entfernt werden, was weitere Substitutionsreaktionen an der Aminogruppe ermöglicht.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können als Oxidationsmittel verwendet werden.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind gängige Reduktionsmittel.

Substitution: Trifluoressigsäure (TFA) oder Salzsäure (HCl) in Methanol werden zur BOC-Deprotektion verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise liefert die BOC-Deprotektion das freie Amin, das dann an weiteren Reaktionen teilnehmen kann .

Wissenschaftliche Forschungsanwendungen

Boc-D-Asn-OH is primarily utilized in synthesizing bioactive peptides that exhibit various biological activities:

-

Neuroprotective Effects :

- Peptides containing this compound have shown protective effects against neurotoxicity induced by amyloid-beta, which is implicated in Alzheimer's disease.

-

Antioxidant Properties :

- Compounds derived from this compound demonstrate significant antioxidant activity, reducing oxidative stress and preventing cell death caused by reactive oxygen species.

-

Enzyme Inhibition :

- Certain D-peptides synthesized using this compound can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission and cognitive function.

Table 2: Biological Activities of Peptides Synthesized from this compound

| Biological Activity | Description | References |

|---|---|---|

| Neuroprotective Effects | Protects neuronal cells from Aβ-induced toxicity | |

| Antioxidant Activity | Reduces oxidative stress | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Neuroprotective Activity

A study evaluated the neuroprotective effects of synthesized peptides containing this compound against Aβ-induced toxicity in SK-N-SH neuronal cells. Results indicated significant improvements in cell viability compared to untreated controls, demonstrating a protective effect against neurotoxicity.

Anti-Aβ Aggregation

Research focused on the ability of D-peptides synthesized with this compound to inhibit Aβ aggregation. Several peptides showed promising results, highlighting their potential application in treating Alzheimer's disease.

Antioxidant Activity

The antioxidant capacity of peptides synthesized from this compound was assessed using the DPPH assay. The results indicated effective neutralization of free radicals, supporting their potential as therapeutic agents against oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid primarily involves the protection and deprotection of the amino group. The BOC group is added to the amino group under basic conditions, forming a stable carbamate. Under acidic conditions, the BOC group is removed, regenerating the free amine. This process allows for selective reactions at the amino group while protecting it from unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

- ®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

- ®-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

- ®-4-Amino-3-((tert-butoxycarbonyl)amino)butanoic acid

Comparison: ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its specific structure, which includes a carbonyl group adjacent to the amino group. This structure allows for unique reactivity patterns compared to other BOC-protected amino acids. The presence of the carbonyl group can influence the compound’s reactivity in oxidation and reduction reactions, making it a valuable tool in synthetic chemistry .

Biologische Aktivität

Boc-D-Asn-OH, or N-Boc-D-asparagine, is a derivative of the amino acid asparagine that has garnered attention in the field of peptide synthesis and biological research. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-asparagine. This modification enhances its stability during peptide synthesis and allows for selective reactions. The compound has a high purity level (≥98%) as indicated by thin-layer chromatography (TLC) .

Synthesis Methods

The synthesis of this compound typically involves several steps, including protection of the amino group and coupling reactions with other amino acids or peptides. Notable methods include:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for efficient assembly of peptides, where this compound can be incorporated at specific positions within a peptide chain.

- Solution-Phase Synthesis: In this approach, this compound is synthesized in solution, often involving multiple coupling and deprotection steps to achieve the desired peptide structure.

Antimicrobial Properties

Research indicates that peptides containing this compound exhibit antimicrobial activity. For instance, studies have shown that cyclic peptides synthesized with this compound demonstrate significant efficacy against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Enzymatic Activity

This compound has also been studied for its role in enzyme catalysis. In one case, it was used as a substrate in reactions catalyzed by d-stereospecific amidohydrolases, showcasing its potential in biocatalysis . The hydrolytic activity observed suggests that this compound can be effectively utilized in enzymatic processes to yield bioactive compounds.

Study 1: Synthesis and Evaluation of Peptides

A study focused on the synthesis of bioactive cyclic depsipeptides incorporated this compound into their structure. These peptides were evaluated for their biological activity, demonstrating significant antimicrobial properties against Gram-positive bacteria . The study highlighted the importance of side-chain modifications in enhancing biological efficacy.

Study 2: Hydrolytic Activity Assessment

Another investigation assessed the hydrolytic activity of this compound derivatives using recombinant enzymes from Streptomyces sp. The results indicated that these derivatives could serve as effective substrates for enzymatic reactions, contributing to the understanding of peptide bond formation and hydrolysis .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C₆H₁₁N₃O₃ |

| Molecular Weight | 173.16 g/mol |

| Purity | ≥98% (TLC) |

| Biological Activities | Antimicrobial, enzymatic substrates |

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA). This step exposes the α-amino group for subsequent peptide elongation:

-

Conditions : 25–55% TFA in dichloromethane (DCM) for 15–30 minutes .

-

Key Consideration : The unprotected side-chain amide of asparagine may undergo partial dehydration to form a nitrile side product under prolonged TFA exposure .

Coupling Reactions

Boc-D-Asn-OH participates in peptide bond formation via carbodiimide-mediated activation:

-

Common Reagents :

-

Challenges :

Dehydration of Asparagine

Under carbodiimide activation, the side-chain amide of this compound may dehydrate to form a reactive nitrile intermediate:

Racemization

-

Risk : Elevated during prolonged coupling steps, especially at high temperatures.

-

Prevention : Coupling at 0–4°C and using additives like HOAt .

Comparative Analysis of Asparagine Derivatives

| Compound | Protecting Group | Solubility (DMF) | Key Side Reactions |

|---|---|---|---|

| This compound | None (unprotected) | Moderate | Dehydration, racemization |

| Boc-Asn(Xan)-OH | Xanthyl | High | Minimal dehydration |

| Fmoc-Asn(Trt)-OH | Trityl | Low | Acid-labile side-chain cleavage |

Case Studies

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSQDHBALBGHX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364634 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75647-01-7 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Boc-D-asparagine in the synthesis of acyl 2,3-diaminopropionic acid oligomers?

A: Boc-D-asparagine serves as the crucial starting material in the multi-step synthesis of N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH). [] This compound acts as a scaffold for attaching various side chains, ultimately leading to the creation of diverse acyl trimers through a modular approach. [] Essentially, Boc-D-asparagine provides the initial building block upon which the desired oligomers are constructed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.